
Ethyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is notable for its intricate structure, which includes multiple functional groups such as carbamoyl, phenyl, and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds in a [3+2] cycloaddition reaction . This method is operationally simple and provides a broad range of substrates for the synthesis of multi-substituted pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Paal-Knorr pyrrole synthesis, due to its simplicity and high yield, is particularly suitable for industrial applications. The use of catalytic amounts of iron (III) chloride and water as a solvent makes this method environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
Ethyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its carbamoyl groups may interact with enzyme active sites, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Ethyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 2-methyl-1-propyl-1H-pyrrole-3-carboxylate: Similar in structure but lacks the carbamoylamino and phenylcarbamoyl groups.
Ethyl 4-(2-nitrophenylsulfony1)-1H-pyrrole-3-carboxylate: Contains a nitrophenylsulfonyl group instead of the phenylcarbamoyl group.
Propriétés
Numéro CAS |
94126-65-5 |
|---|---|
Formule moléculaire |
C22H22N4O4 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
ethyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H22N4O4/c1-3-30-21(28)17-14(2)26(25-22(23)29)19(15-10-6-4-7-11-15)18(17)20(27)24-16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,24,27)(H3,23,25,29) |
Clé InChI |
VGBPUWVWODRJSP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=C1C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)NC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


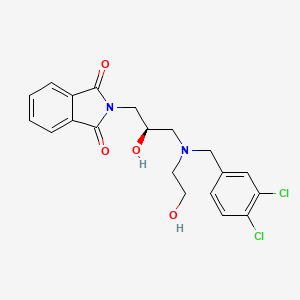

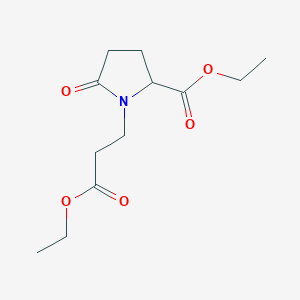

![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)
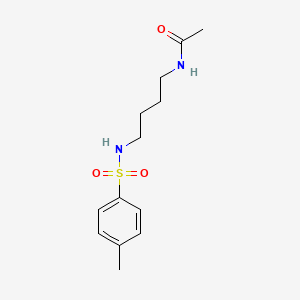


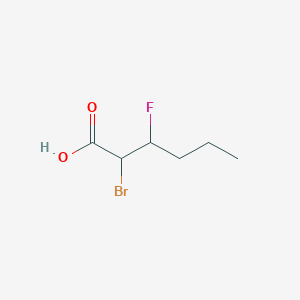
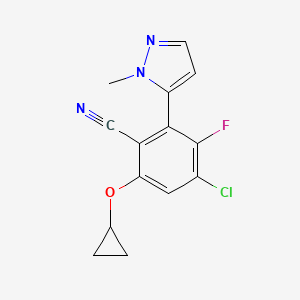

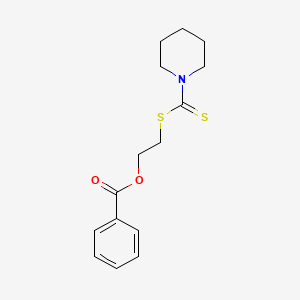
![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)
